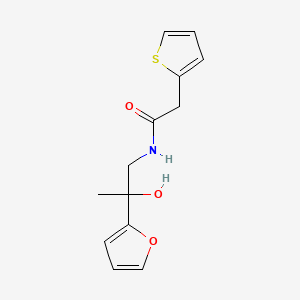![molecular formula C11H15ClFNO3 B2834126 Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride CAS No. 1909348-29-3](/img/structure/B2834126.png)
Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methyl ester group, making it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-hydroxybenzaldehyde.
Step 1: The aldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Step 2: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amino alcohol.
Step 3: The amino alcohol is then esterified using methanol and hydrochloric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present in derivatives) can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride can be used to study enzyme interactions, receptor binding, and as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluoro group can enhance its binding affinity and selectivity towards certain biological targets.
類似化合物との比較
Similar Compounds
Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.
Methyl 3-amino-2-[(3-chloro-4-hydroxyphenyl)methyl]propanoate hydrochloride: Contains a chloro group instead of a fluoro group, which can alter its pharmacokinetic properties.
Uniqueness
The presence of the fluoro group in Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s metabolic stability, lipophilicity, and binding interactions, making it a valuable compound in drug design and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
methyl 2-(aminomethyl)-3-(3-fluoro-4-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-16-11(15)8(6-13)4-7-2-3-10(14)9(12)5-7;/h2-3,5,8,14H,4,6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUOUWCLGWJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
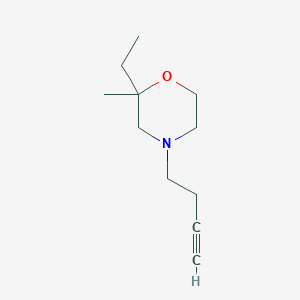
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)
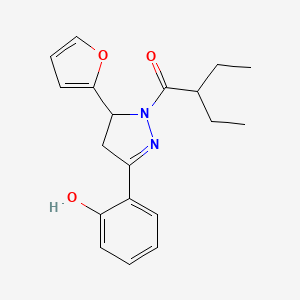
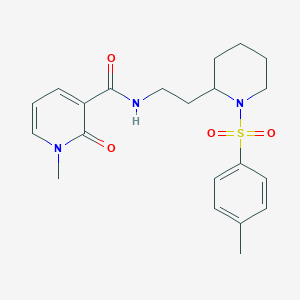
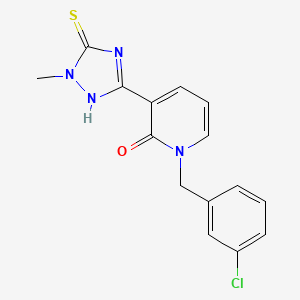
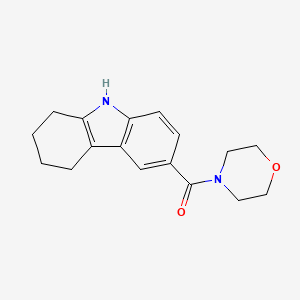
![1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2834056.png)
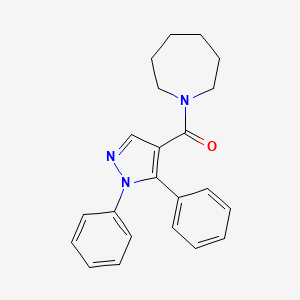
![N-(5-chloro-2-hydroxyphenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2834059.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)
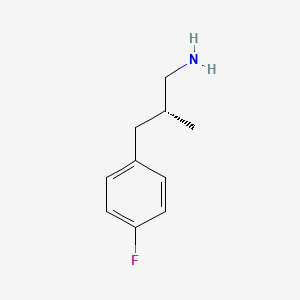
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)
![3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2834064.png)
